3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, and chromenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde, 4-hydroxy-2H-chromen-2-one, and 4-methoxyphenethylamine.
Condensation Reaction: The first step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 4-hydroxy-2H-chromen-2-one in the presence of a base like sodium hydroxide to form an intermediate.
Amidation: The intermediate is then reacted with 4-methoxyphenethylamine under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. Its structural similarity to natural products could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for therapeutic applications. Its potential bioactivity might make it useful in the treatment of diseases such as cancer, neurodegenerative disorders, or infections.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide would depend on its specific application. For instance, if it exhibits antioxidant activity, it might act by scavenging free radicals and preventing oxidative damage to cells. If it has antimicrobial properties, it could disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the N-[2-(4-methoxyphenyl)ethyl] group.
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide: Lacks the 3-hydroxy-4-methoxyphenyl group.
Uniqueness
The presence of both the chromenyl and phenyl groups, along with the methoxy and hydroxyl functionalities, makes 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Properties
Molecular Formula |
C28H27NO7 |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H27NO7/c1-34-19-10-7-17(8-11-19)13-14-29-25(31)16-21(18-9-12-24(35-2)22(30)15-18)26-27(32)20-5-3-4-6-23(20)36-28(26)33/h3-12,15,21,30,32H,13-14,16H2,1-2H3,(H,29,31) |
InChI Key |
FVXIEVOWRIOYGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
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